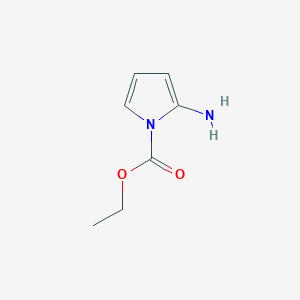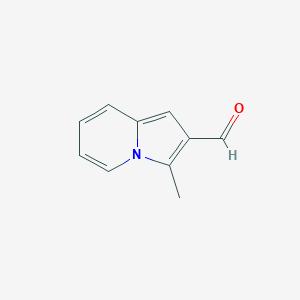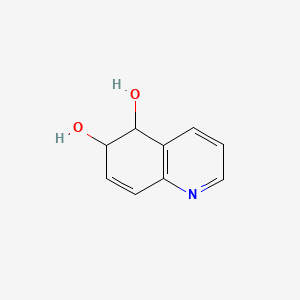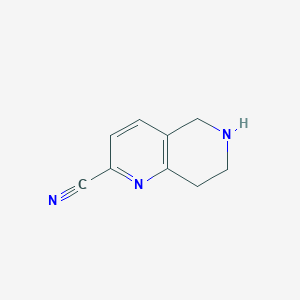![molecular formula C9H16O2 B11920594 3,9-Dioxaspiro[5.5]undecane CAS No. 180-47-2](/img/structure/B11920594.png)
3,9-Dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro[5.5]undecane skeleton. This compound is of significant interest due to its intriguing conformational and stereochemical properties, which make it a valuable subject for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,3-dioxane derivatives, which are reacted with ketones in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic structure into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in more saturated spirocyclic compounds .
Aplicaciones Científicas De Investigación
3,9-Dioxaspiro[5.5]undecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,9-Dioxaspiro[5.5]undecane exerts its effects involves its ability to interact with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3,9-Diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen, resulting in different chemical properties and biological activities.
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with distinct stereochemical properties.
Uniqueness
3,9-Dioxaspiro[5.5]undecane is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework, which imparts distinct stereochemical and conformational properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
180-47-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3,9-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h1-8H2 |
Clave InChI |
SCLYXAQXEWLFNE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)




![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)

![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)


